(E)-methyl 3-(3-(4-methoxyphenyl)acrylamido)-5-phenylthiophene-2-carboxylate
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Overview
Description
(E)-methyl 3-(3-(4-methoxyphenyl)acrylamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom
Mechanism of Action
Target of Action
The primary targets of (E)-methyl 3-(3-(4-methoxyphenyl)acrylamido)-5-phenylthiophene-2-carboxylate, also known as METHYL 3-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-5-PHENYLTHIOPHENE-2-CARBOXYLATE, are EGFR and VEGFR-2 . These receptors play a crucial role in the progression of certain types of cancers, including triple-negative breast cancer (TNBC) .
Mode of Action
This compound interacts with its targets, EGFR and VEGFR-2, by binding to their active sites . This interaction inhibits the function of these receptors, thereby halting the progression of diseases associated with their overexpression .
Biochemical Pathways
The compound’s interaction with EGFR and VEGFR-2 affects several biochemical pathways. By inhibiting these receptors, this compound disrupts the signaling pathways that lead to cell proliferation and angiogenesis . This disruption can lead to the inhibition of cancer progression .
Pharmacokinetics
It has been reported that the compound meets the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that the compound has favorable absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of EGFR and VEGFR-2, leading to the disruption of cell proliferation and angiogenesis . This results in the potential inhibition of cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 3-(3-(4-methoxyphenyl)acrylamido)-5-phenylthiophene-2-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Acrylamide Intermediate: The initial step involves the reaction of 4-methoxyphenylacrylic acid with an amine to form the acrylamide intermediate.
Thiophene Ring Formation: The acrylamide intermediate is then subjected to cyclization reactions to form the thiophene ring. This step often requires the use of catalysts and specific reaction conditions to ensure the correct formation of the thiophene ring.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 3-(3-(4-methoxyphenyl)acrylamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the acrylamide group to an amine or reduce the thiophene ring to a dihydrothiophene.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and dihydrothiophenes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-methyl 3-(3-(4-methoxyphenyl)acrylamido)-5-phenylthiophene-2-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-Methoxyphenyl)acrylic acid: A related compound with similar structural features but lacking the thiophene ring.
(E)-3-(3,4,5-Trimethoxyphenyl)acrylic acid: Another related compound with additional methoxy groups on the phenyl ring.
(E)-N-(4-Methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide: A compound with a similar acrylamide group but different overall structure.
Uniqueness
(E)-methyl 3-(3-(4-methoxyphenyl)acrylamido)-5-phenylthiophene-2-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 3-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4S/c1-26-17-11-8-15(9-12-17)10-13-20(24)23-18-14-19(16-6-4-3-5-7-16)28-21(18)22(25)27-2/h3-14H,1-2H3,(H,23,24)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNRTIMZQCVSMI-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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